2-Bromo-4-chloropyrimidine-5-carbonitrile
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Overview
Description
2-Bromo-4-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloropyrimidine-5-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Bromo-4-chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine derivative with different substitution patterns.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-Bromo-4-chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Biological Activity
2-Bromo-4-chloropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of bromine and chlorine substituents on the pyrimidine ring. The molecular formula is C5H3BrClN3, and it features a cyano group at the 5-position, contributing to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 220.45 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been found to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound effectively reduces cell proliferation in various cancer cell lines.
Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.
Research Findings : A screening assay revealed that derivatives of pyrimidine-5-carbonitrile, including this compound, exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
Evidence : In experiments using macrophage cell lines, treatment with the compound led to reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound inhibits key kinases involved in cell cycle progression, particularly CDK4 and CDK2.
- Disruption of Cellular Signaling : It modulates signaling pathways that regulate inflammation and immune responses.
- Interference with Nucleic Acid Synthesis : The cyano group may interact with nucleophiles in DNA or RNA synthesis pathways, leading to antimicrobial effects.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it has low water solubility but is soluble in organic solvents. This property affects its bioavailability and distribution within biological systems.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | Low in water |
Bioavailability | Under investigation |
Storage Conditions | Store under inert gas at 2–8 °C |
Properties
Molecular Formula |
C5HBrClN3 |
---|---|
Molecular Weight |
218.44 g/mol |
IUPAC Name |
2-bromo-4-chloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-5-9-2-3(1-8)4(7)10-5/h2H |
InChI Key |
YGFZKRIBLKBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Cl)C#N |
Origin of Product |
United States |
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